4,5-Diethyloctane
Overview
Description
4,5-Diethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with additional carbon branches. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. This compound is specifically characterized by the presence of ethyl groups attached to the fourth and fifth carbon atoms of an octane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. This reaction typically occurs under reflux conditions to ensure complete reaction and high yield .
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes involving the use of zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction by providing active sites for the reaction to occur. The process is carried out in large reactors under controlled temperature and pressure conditions to maximize efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-Diethyloctane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in halogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated alkanes.
Scientific Research Applications
4,5-Diethyloctane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Biology: Investigated for its potential effects on biological membranes and its interactions with proteins and enzymes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Mechanism of Action
The mechanism of action of 4,5-Diethyloctane involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and influence the behavior of other compounds in solution. The molecular targets and pathways involved in these interactions are primarily related to the compound’s hydrophobic nature and its ability to disrupt or stabilize molecular assemblies .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyloctane: Similar in structure but with methyl groups instead of ethyl groups.
4,5-Diethylheptane: Similar in structure but with a heptane backbone instead of an octane backbone.
4,5-Diethylhexane: Similar in structure but with a hexane backbone instead of an octane backbone.
Uniqueness
4,5-Diethyloctane is unique due to its specific branching pattern and the presence of ethyl groups, which influence its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4,5-diethyloctane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-9-11(7-3)12(8-4)10-6-2/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCHXCONYJHLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(CC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333939 | |
Record name | 4,5-Diethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-41-5 | |
Record name | 4,5-Diethyloctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1636-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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